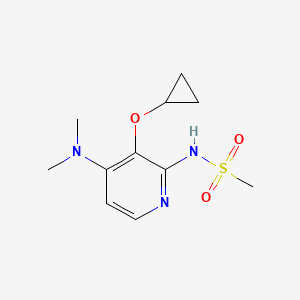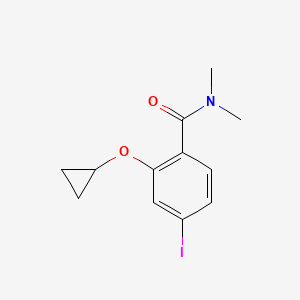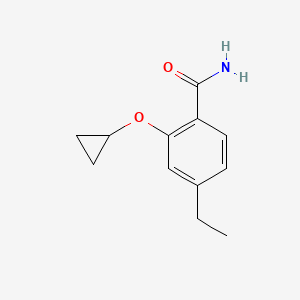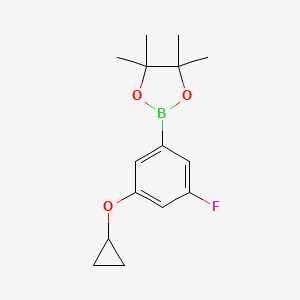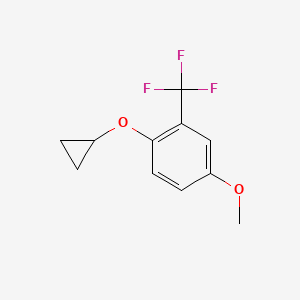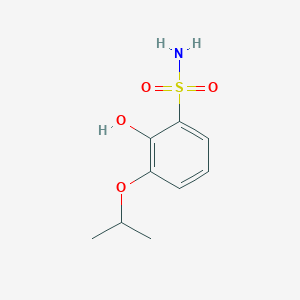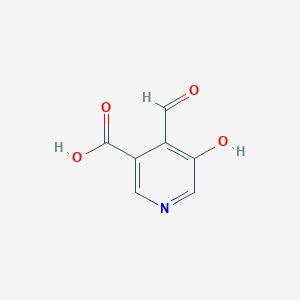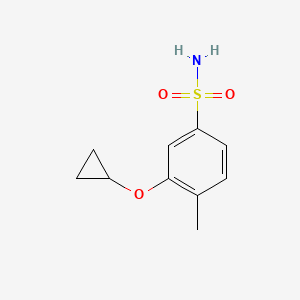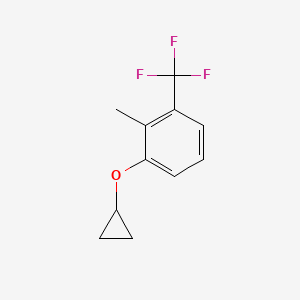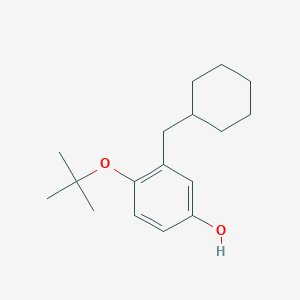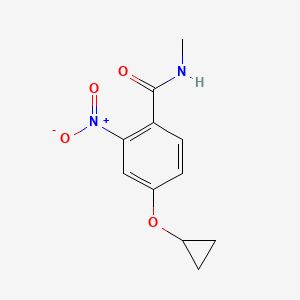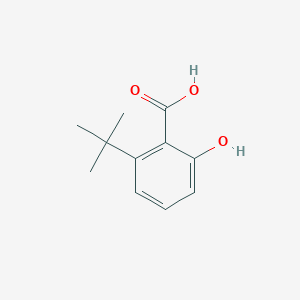
2-Tert-butyl-6-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-6-hydroxybenzoic acid is a phenolic compound with the molecular formula C11H16O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group at the second position and a hydroxyl group at the sixth position on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tert-butyl-6-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 6-hydroxybenzoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Friedel-Crafts alkylation of 6-hydroxybenzoic acid with tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the nature of the substituent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Tert-butyl-6-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress.
Industry: It is used as an additive in polymers and resins to enhance their stability and longevity.
Mecanismo De Acción
The antioxidant properties of 2-tert-butyl-6-hydroxybenzoic acid are primarily due to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl group provides steric hindrance, enhancing the stability of the radical formed after hydrogen donation. This compound interacts with various molecular targets, including reactive oxygen species and free radicals, to exert its protective effects.
Comparación Con Compuestos Similares
2-Tert-butyl-6-hydroxybenzoic acid can be compared with other hydroxybenzoic acids such as:
Salicylic acid: Known for its anti-inflammatory properties.
p-Hydroxybenzoic acid: Commonly used as a preservative.
Protocatechuic acid: Noted for its antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its combination of a tert-butyl group and a hydroxyl group, which provides enhanced stability and antioxidant properties compared to other hydroxybenzoic acids.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-tert-butyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)7-5-4-6-8(12)9(7)10(13)14/h4-6,12H,1-3H3,(H,13,14) |
Clave InChI |
MYHVGZCYKHVSLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


